![molecular formula C12H8Cl3NO3S B14351181 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine CAS No. 91406-19-8](/img/structure/B14351181.png)
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a phenoxy ring, which is further connected to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine typically involves multiple steps, starting with the chlorination of pyridine to form 2,6-dichloropyridine . This intermediate is then reacted with 2-chloro-4-(methanesulfonyl)phenol under specific conditions to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methanesulfonyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A simpler compound with similar chlorination but without the phenoxy and methanesulfonyl groups.
2,4-Dichloropyridine: Another chlorinated pyridine with different substitution patterns.
4-Amino-2,6-dichloropyridine: Contains an amino group instead of the phenoxy and methanesulfonyl groups.
Uniqueness
The uniqueness of 2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91406-19-8 |
|---|---|
Molecular Formula |
C12H8Cl3NO3S |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-chloro-4-methylsulfonylphenoxy)pyridine |
InChI |
InChI=1S/C12H8Cl3NO3S/c1-20(17,18)8-2-3-10(9(13)6-8)19-7-4-11(14)16-12(15)5-7/h2-6H,1H3 |
InChI Key |
UAUDKSHIKSZVKS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=NC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
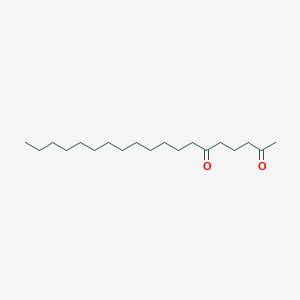
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
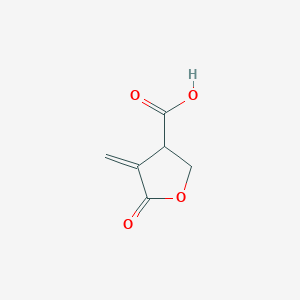
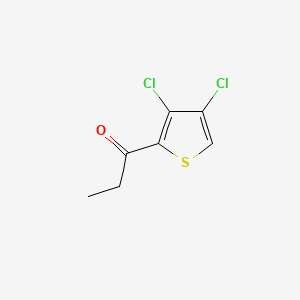
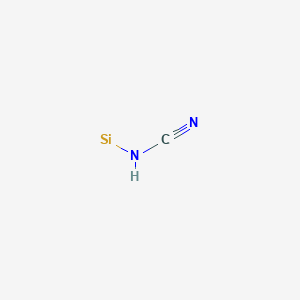
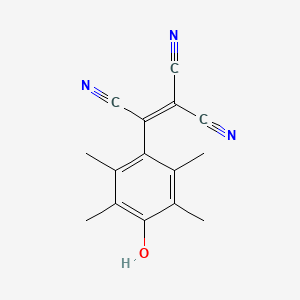
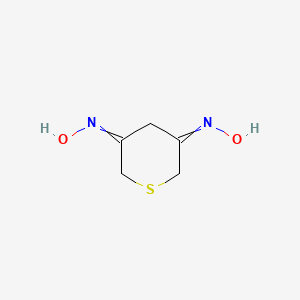
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
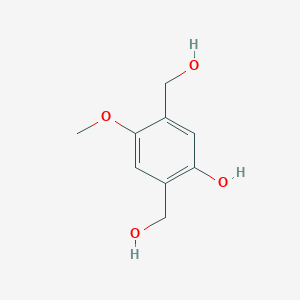
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
